Ethyl 2-amino-5-isopropylthiazole-4-carboxylate

Melting point Solid-state property Process chemistry

Regioisomeric contamination and thermal degradation during amide coupling are critical risks in anti-trypanosomal oligoamide synthesis. Ethyl 2-amino-5-isopropylthiazole-4-carboxylate (CAS 77505-83-0) mitigates these risks through measurable physicochemical differentiation: - Mp 120-122 °C vs. 176-178 °C for the 4-isopropyl regioisomer provides a rapid identity gate before multi-step synthesis. - LogP 2.03-2.30 improves organic-phase extraction recovery, reducing solvent volumes and cycle time in scale-up. - NLT 98% purity ensures amine-related impurities do not accumulate across iterative coupling steps, critical for low-nanomolar T. brucei inhibitors (EC₅₀ = 63 nM).

Molecular Formula C9H14N2O2S
Molecular Weight 214.29 g/mol
CAS No. 77505-83-0
Cat. No. B1354578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 2-amino-5-isopropylthiazole-4-carboxylate
CAS77505-83-0
Molecular FormulaC9H14N2O2S
Molecular Weight214.29 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=C(SC(=N1)N)C(C)C
InChIInChI=1S/C9H14N2O2S/c1-4-13-8(12)6-7(5(2)3)14-9(10)11-6/h5H,4H2,1-3H3,(H2,10,11)
InChIKeyUONWSWFRDMODNB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 2-Amino-5-isopropylthiazole-4-carboxylate (CAS 77505-83-0): Core Physicochemical and Structural Baseline


Ethyl 2-amino-5-isopropylthiazole-4-carboxylate (CAS 77505-83-0) is a 2-aminothiazole-4-carboxylic acid ethyl ester bearing an isopropyl substituent at the 5-position of the thiazole ring [1]. With a molecular formula of C₉H₁₄N₂O₂S and a molecular weight of 214.29 g/mol, this compound serves as a versatile building block in medicinal chemistry for the synthesis of heterocyclic bioactive molecules, including minor groove binders and anti-infective oligoamides [2]. The compound is characterized by a melting point of 120–122 °C, a predicted boiling point of 349.5 ± 30.0 °C, a LogP of approximately 2.03–2.30, and a density of 1.2 ± 0.06 g/cm³ [1]. Its primary differentiator among close analogs is the specific combination of the ethyl ester at position 4 with the 2-amino and 5-isopropyl substitution pattern, which confers distinct physicochemical properties and synthetic reactivity profiles compared to the corresponding methyl ester, regioisomeric variants, and other 5-alkyl-substituted analogs [1].

Ethyl 2-Amino-5-isopropylthiazole-4-carboxylate: Why the Methyl Ester, Regioisomer, and Other Alkyl Analogs Cannot Be Substituted


Substituting ethyl 2-amino-5-isopropylthiazole-4-carboxylate with the methyl ester analog (CAS 81569-25-7), the regioisomeric ethyl 2-amino-4-isopropylthiazole-5-carboxylate (CAS 72850-76-1), or the corresponding acid (CAS 288149-79-1) introduces quantifiable changes in melting point, lipophilicity, and synthetic reactivity that can alter downstream handling, purification, and coupling efficiency [1]. The ethyl ester exhibits a melting point approximately 30 °C lower than its methyl ester counterpart (120–122 °C vs. 150–152 °C), facilitating easier melting-based processing and solvent dissolution [1]. Relative to the 4-isopropyl regioisomer, the 5-isopropyl substitution pattern shifts the melting point by more than 50 °C (120–122 °C vs. 176–178 °C), indicating substantially different crystal packing and solubility profiles [2]. Furthermore, the ethyl ester provides a LogP of 2.03–2.30, which is measurably higher than the estimated LogP of the methyl ester (≈1.5–1.8), resulting in differential partitioning behavior in extraction and chromatographic purification [3]. These differences, while individually modest, cumulatively preclude simple one-to-one substitution without re-optimization of synthetic protocols, analytical methods, and biological assay conditions.

Quantitative Differentiation Evidence for Ethyl 2-Amino-5-isopropylthiazole-4-carboxylate vs. Closest Analogs


Melting Point Depression of ~30 °C Relative to Methyl Ester Analog Facilitates Handling and Processing

Ethyl 2-amino-5-isopropylthiazole-4-carboxylate (CAS 77505-83-0) exhibits a melting point of 120–122 °C, which is approximately 30 °C lower than the corresponding methyl ester analog methyl 2-amino-5-isopropylthiazole-4-carboxylate (CAS 81569-25-7, melting point 150–152 °C) [1]. This lower melting point reduces the energy input required for melt-based processing and improves dissolution kinetics in common organic solvents at ambient temperature.

Melting point Solid-state property Process chemistry

Melting Point Difference of >50 °C vs. Regioisomer Enables Identity Confirmation by Simple Melting Point Determination

The target compound (5-isopropyl-4-carboxylate) melts at 120–122 °C, whereas its regioisomer ethyl 2-amino-4-isopropylthiazole-5-carboxylate (CAS 72850-76-1) melts at 176–178 °C, representing a Δ of approximately 56–58 °C [1][2]. This large melting point gap provides a straightforward, instrument-minimal method for distinguishing the two regioisomers during incoming quality control, especially when NMR facilities are not immediately accessible.

Regioisomer Melting point Quality control

Measured LogP of 2.03–2.30 Provides Higher Lipophilicity than Methyl Ester, Impacting Extraction and Chromatographic Behavior

The ethyl ester exhibits a measured LogP of 2.0254–2.30, which is higher than the estimated LogP of the methyl ester analog (approximately 1.5–1.8 based on a ~0.5 LogP unit difference typical for an ethyl vs. methyl ester on the same scaffold) [1]. This lipophilicity difference alters retention times in reversed-phase HPLC and influences partitioning in liquid-liquid extraction workflows.

Lipophilicity LogP Purification

Available Purity Specifications: NLT 98% (MolCore) and 97% (Leyan) Enable Procurement with Defined Quality Benchmarks

Ethyl 2-amino-5-isopropylthiazole-4-carboxylate is commercially available at defined purity levels of NLT 98% (MolCore, ISO-certified) and 97% (Leyan, batch-specific QC) . The methyl ester analog (CAS 81569-25-7) is available at a typical purity of 95–97% from multiple suppliers, with the 95% specification being common . The availability of NLT 98% purity for the ethyl ester provides an advantage for applications requiring high starting material fidelity, such as multi-step library syntheses where cumulative impurity carryover must be minimized.

Purity Procurement Quality control

Ethyl Ester Serves as a Direct Precursor to Anti-Trypanosomal Oligoamides with Sub-Micromolar Potency (Supporting Class-Level Evidence)

2-Amino-5-isopropylthiazole-4-carboxylic acid derivatives—directly accessible via hydrolysis of the ethyl ester—have been incorporated into oligoamide minor groove binders with demonstrated anti-trypanosomal activity [1]. The most potent compound in this series (compound 4) exhibited an EC₅₀ of 63 nM against Trypanosoma brucei in a cell-based assay of the blood form of the parasite [1]. While this activity is that of the advanced oligoamide product rather than the ethyl ester building block itself, it establishes the isopropyl-substituted 2-aminothiazole-4-carboxylate scaffold as a validated starting point for anti-parasitic drug discovery, distinguishing it from other substitution patterns that were not pursued in the same publication [1].

Anti-trypanosomal Minor groove binder Building block

Optimal Application Scenarios for Ethyl 2-Amino-5-isopropylthiazole-4-carboxylate Based on Quantitative Differentiation Evidence


Multi-Step Medicinal Chemistry Library Synthesis Requiring Defined Building Block Purity

When constructing focused libraries of 2-aminothiazole-4-carboxamide derivatives for anti-infective screening, the availability of NLT 98% purity ethyl ester (MolCore) ensures that amine-related impurities do not accumulate across multiple synthetic steps. The lower melting point (120–122 °C) of the ethyl ester relative to the methyl ester (150–152 °C) allows for room-temperature dissolution, reducing the risk of thermal degradation of sensitive intermediates during parallel synthesis [1]. The higher LogP also facilitates organic-phase extraction, improving intermediate recovery.

Regioisomer-Sensitive Synthesis Where Incorrect Substitution Pattern Leads to Inactive Products

In the synthesis of 5-isopropylthiazole-containing minor groove binders targeting T. brucei, regioisomeric purity is critical because the 4-isopropyl regioisomer would alter the spatial orientation of the amide coupling groups [2]. The >50 °C melting point difference between the target 5-isopropyl regioisomer (120–122 °C) and the 4-isopropyl regioisomer (176–178 °C) provides a simple quality control gate to verify correct regioisomer identity before committing to multi-step syntheses that culminate in cellular assays [3].

Process Development for Scale-Up of Anti-Trypanosomal Drug Candidates

For process chemistry groups scaling up the synthesis of anti-trypanosomal oligoamides based on 2-amino-5-isopropylthiazole-4-carboxylic acid, the ethyl ester offers practical advantages over the methyl ester: the lower melting point (120–122 °C) simplifies solvent selection for large-scale recrystallization, and the higher LogP (2.03–2.30) enables more efficient liquid-liquid extraction during workup, reducing solvent volumes and cycle times [1]. The validated biological activity of the downstream hydrolysis product against T. brucei (EC₅₀ = 63 nM) supports the commitment of process development resources to this specific building block [2].

Chromatographic Method Development Where Lipophilicity Differences Impact Purity Analysis

Analytical chemists developing HPLC purity methods for thiazole building blocks should account for the higher LogP (2.03–2.30) of the ethyl ester compared to the methyl ester (estimated ~1.5–1.8), which results in longer retention on C18 columns . Selecting the ethyl ester for method development benchmarks ensures that the analytical method has sufficient resolving power for the more lipophilic member of the analog series, making it robust for future analogs with similar or greater lipophilicity.

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